molecular formula C8H18Sn B14169056 Dibutylstannanediylium CAS No. 14488-53-0

Dibutylstannanediylium

Cat. No.: B14169056
CAS No.: 14488-53-0
M. Wt: 232.94 g/mol
InChI Key: VVAQOYUUECXZAZ-UHFFFAOYSA-N
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Description

Dibutylstannanediylium is an organotin compound with the molecular formula C8H18Sn It is a positively charged species, often referred to as a stannylene Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutylstannanediylium typically involves the reaction of dibutyltin dichloride with a reducing agent. One common method is the reduction of dibutyltin dichloride with lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:

(C4H9)2SnCl2 + LiAlH4 → (C4H9)2SnH2 + LiCl + AlCl3\text{(C4H9)2SnCl2 + LiAlH4 → (C4H9)2SnH2 + LiCl + AlCl3} (C4H9)2SnCl2 + LiAlH4 → (C4H9)2SnH2 + LiCl + AlCl3

Another method involves the use of sodium naphthalenide as a reducing agent. The reaction is carried out in tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation:

(C4H9)2SnCl2 + NaC10H8 → (C4H9)2Sn + NaCl + C10H8\text{(C4H9)2SnCl2 + NaC10H8 → (C4H9)2Sn + NaCl + C10H8} (C4H9)2SnCl2 + NaC10H8 → (C4H9)2Sn + NaCl + C10H8

Industrial Production Methods

Industrial production of this compound is less common due to the specialized conditions required for its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dibutylstannanediylium undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form dibutyltin oxide.

    Reduction: It can be reduced further to form dibutyltin hydride.

    Substitution: It can undergo nucleophilic substitution reactions with halides and other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halides such as chlorine or bromine can be used in substitution reactions.

Major Products Formed

    Oxidation: Dibutyltin oxide.

    Reduction: Dibutyltin hydride.

    Substitution: Various organotin halides depending on the nucleophile used.

Scientific Research Applications

Dibutylstannanediylium has several scientific research applications, including:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It has been studied for its potential use in biological systems, including as an antimicrobial agent.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

    Industry: It is used in the production of polymers and other materials due to its catalytic properties.

Mechanism of Action

The mechanism by which dibutylstannanediylium exerts its effects involves its ability to form stable complexes with various ligands. This allows it to act as a catalyst in various chemical reactions. Its molecular targets include nucleophiles and electrophiles, and it can facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin dichloride: A precursor to dibutylstannanediylium, used in similar applications.

    Dibutyltin oxide: Formed by the oxidation of this compound, used as a catalyst and in the production of polymers.

    Dibutyltin hydride: Formed by the reduction of this compound, used in organic synthesis.

Uniqueness

This compound is unique due to its positively charged nature, which allows it to form stable complexes with a wide range of ligands. This makes it a versatile catalyst in various chemical reactions, distinguishing it from other organotin compounds.

Properties

CAS No.

14488-53-0

Molecular Formula

C8H18Sn

Molecular Weight

232.94 g/mol

IUPAC Name

butane;tin(2+)

InChI

InChI=1S/2C4H9.Sn/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2

InChI Key

VVAQOYUUECXZAZ-UHFFFAOYSA-N

Canonical SMILES

CCC[CH2-].CCC[CH2-].[Sn+2]

Origin of Product

United States

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